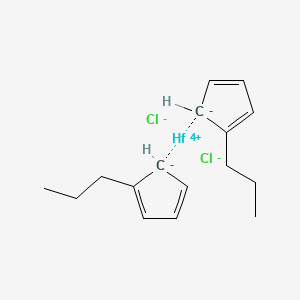

1,1'-Dipropylhafnocene Dichloride

Description

Properties

CAS No. |

85722-06-1 |

|---|---|

Molecular Formula |

C16H22Cl2Hf |

Molecular Weight |

463.7 g/mol |

IUPAC Name |

hafnium(4+);1-propylcyclopenta-1,3-diene;dichloride |

InChI |

InChI=1S/2C8H11.2ClH.Hf/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H;/q2*-1;;;+4/p-2 |

InChI Key |

UQWWTMGDSKPUTB-UHFFFAOYSA-L |

SMILES |

CCCC1=CC=C[CH-]1.CCCC1=CC=C[CH-]1.[Cl-].[Cl-].[Hf+4] |

Canonical SMILES |

CCCC1=CC=C[CH-]1.CCCC1=CC=C[CH-]1.[Cl-].[Cl-].[Hf+4] |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dipropylhafnocene Dichloride

Established Reaction Pathways and Precursor Chemistry

The primary and most established method for synthesizing 1,1'-Dipropylhafnocene Dichloride is through a salt metathesis reaction. This pathway is a cornerstone in the synthesis of many metallocene dichlorides. researchgate.net The reaction involves the stoichiometric combination of a propyl-substituted cyclopentadienyl (B1206354) ligand source with a hafnium(IV) halide.

The key precursors for this synthesis are:

Propylcyclopentadienyl Ligand Source: This is typically an alkali metal salt of propylcyclopentadiene. The most common choices are propylcyclopentadienyl lithium (n-PrC₅H₄Li) or propylcyclopentadienyl sodium (n-PrC₅H₄Na). These are generated in situ by deprotonating propylcyclopentadiene with a strong base like n-butyllithium or sodium hydride.

Hafnium(IV) Chloride (HfCl₄): This is the source of the hafnium metal center. It is a solid that is sensitive to moisture and requires handling under inert atmospheric conditions. d-nb.info

The general reaction can be represented as follows:

2 n-PrC₅H₄M + HfCl₄ → (n-PrC₅H₄)₂HfCl₂ + 2 MCl (where M = Li, Na)

This reaction is typically carried out in an anhydrous, aprotic organic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of the organometallic reagents and products. The formation of the salt byproduct (LiCl or NaCl) drives the reaction forward, and it is typically removed by filtration upon completion of the reaction.

Optimization Strategies for Yield and Purity in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound necessitates careful control over several reaction parameters. Key optimization strategies include:

Stoichiometry and Reagent Purity: Precise control of the stoichiometry between the propylcyclopentadienyl salt and hafnium tetrachloride is critical. An excess of the lithium or sodium salt can lead to the formation of undesired side products, while an excess of HfCl₄ can result in incomplete reaction and purification challenges. The purity of the starting materials, particularly the propylcyclopentadiene and the organolithium or sodium hydride reagent, is paramount to prevent the introduction of impurities that can be difficult to remove from the final product.

Reaction Temperature: The temperature at which the reaction is performed significantly influences the reaction rate and the formation of byproducts. The initial deprotonation of propylcyclopentadiene is often carried out at low temperatures (e.g., 0 °C to -78 °C) to control the exothermicity. The subsequent reaction with HfCl₄ is also typically conducted at low to ambient temperatures. Maintaining a consistent and controlled temperature profile is crucial for reproducibility.

Solvent Choice and Purity: The choice of solvent can affect the solubility of the reactants and products, as well as the reaction kinetics. Tetrahydrofuran is a common solvent due to its good solvating properties for both the organometallic reagents and the hafnium salt. The solvent must be rigorously dried and deoxygenated to prevent unwanted side reactions.

Purification Techniques: After the reaction, the crude product is isolated by removing the inorganic salt byproduct (e.g., LiCl) by filtration. The filtrate is then concentrated, and the product is typically purified by recrystallization from a suitable solvent system, such as a mixture of toluene (B28343) and heptane (B126788) or dichloromethane (B109758) and pentane. The choice of recrystallization solvent is critical for obtaining a crystalline product of high purity.

| Parameter | Recommended Condition | Rationale |

| Reactant Ratio | ~2:1 (n-PrC₅H₄M : HfCl₄) | Ensures complete reaction of HfCl₄ while minimizing side products. |

| Reaction Temperature | 0 °C to room temperature | Balances reaction rate with minimizing decomposition and side reactions. |

| Solvent | Anhydrous, deoxygenated THF | Good solubility for reactants and intermediates, inert under reaction conditions. |

| Purification | Recrystallization | Effective for removing soluble impurities and obtaining a crystalline product. |

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

The industrial production of metallocene catalysts like this compound for applications such as polyolefin manufacturing presents several scale-up challenges. engconfintl.orgacs.org The transition from laboratory-scale synthesis to industrial production requires careful consideration of process safety, efficiency, and cost-effectiveness.

Key Scale-Up Considerations:

Heat Management: The synthesis of organometallic compounds is often highly exothermic. labmanager.com On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure product quality. This may necessitate the use of specialized reactors with high surface area-to-volume ratios or continuous flow reactors. labmanager.com

Reagent Handling: The large-scale handling of pyrophoric reagents like n-butyllithium and moisture-sensitive solids like HfCl₄ requires specialized equipment and stringent safety protocols.

Mixing and Mass Transfer: Ensuring efficient mixing of heterogeneous reaction mixtures (solid HfCl₄ and a solution of the cyclopentadienyl salt) is critical for achieving complete reaction and avoiding localized "hot spots." The design of the reactor and agitator is a key factor.

Product Isolation and Drying: The filtration of large quantities of salt byproducts and the subsequent crystallization and drying of the final product need to be optimized for efficiency and to minimize solvent emissions.

Process Automation and Control: For consistent product quality and safe operation, industrial-scale synthesis relies on automated control of parameters such as temperature, pressure, and reagent addition rates. chemwinfo.com

Structural Elucidation and Advanced Characterization of 1,1 Dipropylhafnocene Dichloride

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are fundamental to confirming the molecular structure of organometallic compounds like 1,1'-Dipropylhafnocene Dichloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would be the primary techniques used for its characterization.

Although specific spectral data for this compound is not found in the reviewed literature, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the propyl group and the cyclopentadienyl (B1206354) rings. The propyl group (-CH₂CH₂CH₃) would exhibit three sets of signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (likely a sextet) for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the cyclopentadienyl ring. The protons on the substituted cyclopentadienyl rings would likely show a more complex pattern of signals.

Similarly, a ¹³C NMR spectrum would be anticipated to display characteristic peaks for the different carbon environments within the molecule. This would include three distinct signals for the propyl group carbons and additional signals for the carbons of the cyclopentadienyl rings. The chemical shifts of these signals would provide valuable information about the electronic environment of the atoms.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would be used to confirm its molecular formula, C₁₆H₂₂Cl₂Hf. The exact mass of this compound is calculated to be approximately 464.0564 g/mol . americanelements.com

The mass spectrum would show a molecular ion peak corresponding to this mass. A characteristic isotopic pattern would also be expected due to the presence of multiple isotopes of hafnium and chlorine. Fragmentation patterns, resulting from the loss of ligands such as the chloride or propylcyclopentadienyl groups, would also be observed, providing further structural information.

Diffraction Studies for Solid-State Architectures

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography of this compound and Related Species

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. While a crystal structure for this compound has not been reported in the searched literature, the structures of related hafnocene dichlorides, such as the parent hafnocene dichloride, are well-established. nih.gov

By analogy, this compound is expected to adopt a distorted tetrahedral geometry around the central hafnium atom. The two chloride ligands and the centroids of the two propylcyclopentadienyl rings would occupy the four coordination sites. The propyl groups would extend from the cyclopentadienyl rings, and their orientation would influence the crystal packing of the molecules. A detailed analysis of bond lengths and angles from a crystal structure would provide precise information about the molecular geometry.

Advanced Analytical Methodologies for Compound Characterization

Beyond standard NMR and MS, other analytical techniques could be employed for a more comprehensive characterization of this compound. Elemental analysis would be used to experimentally verify the elemental composition (C, H, Cl, Hf) of the compound. This technique provides the percentage of each element in the sample, which can be compared with the theoretical values calculated from the molecular formula.

Mechanistic Investigations of 1,1 Dipropylhafnocene Dichloride Reactivity

Reaction Mechanism Elucidation in Homogeneous Catalytic Systems

In homogeneous catalysis, particularly in olefin polymerization, the reaction mechanism for hafnocene dichlorides, including by extension 1,1'-dipropylhafnocene dichloride, is generally understood to follow the Cossee-Arlman mechanism. This process is initiated by the activation of the precatalyst with a cocatalyst, typically an aluminoxane such as methylaluminoxane (B55162) (MAO), or a strong Lewis acid.

The activation process involves the abstraction of a chloride ligand from the hafnium center and the alkylation of the metal. This generates a catalytically active cationic hafnocene species with a vacant coordination site. The presence of the n-propyl substituents on the cyclopentadienyl (B1206354) rings of this compound is expected to influence this activation step. The electron-donating nature of the propyl groups can increase the electron density at the hafnium center, potentially affecting the ease of chloride abstraction and the stability of the resulting cationic species.

Following activation, the olefin monomer coordinates to the vacant site on the hafnium cation. Subsequently, the coordinated olefin inserts into the hafnium-alkyl bond, leading to the growth of the polymer chain. This insertion step is the key propagation event in the polymerization process. The cycle continues with the coordination and insertion of subsequent monomer units. The steric bulk of the propyl groups can also play a significant role in the stereoselectivity of the polymerization, influencing the orientation of the incoming monomer and thus the tacticity of the resulting polymer.

Kinetic Analysis of this compound-Promoted Transformations

Table 1: Hypothetical Kinetic Parameters for Olefin Polymerization

| Parameter | Investigated Range | Expected Influence on this compound System |

| Monomer Concentration | 0.1 - 2.0 M | Rate is expected to be first order in monomer concentration. |

| [Hf]/[Cocatalyst] Ratio | 1:100 - 1:5000 | Affects the concentration of active catalytic species. |

| Temperature | 30 - 90 °C | Higher temperatures generally increase the rate but may lead to catalyst deactivation. |

| Propyl Group Substitution | - | Increased electron density may affect the rate of propagation and termination. Steric hindrance could influence monomer coordination. |

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are fundamental to understanding the catalytic cycle. For hafnocene-catalyzed polymerizations, the key reactive intermediates are the cationic hafnocene alkyl species. Spectroscopic techniques are often employed to detect and characterize these transient species.

In the case of this compound, after activation, the primary reactive intermediate would be the [Cp'(C3H7)]2Hf-R+ cation (where Cp' is the cyclopentadienyl ring and R is the initial alkyl group from the cocatalyst or a growing polymer chain). Due to their high reactivity, these intermediates are often studied at low temperatures. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can provide information about the structure and environment of the cationic hafnium center and the coordinated alkyl group.

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools to complement experimental studies and gain a deeper understanding of reaction mechanisms at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of catalytic intermediates and transition states. nih.gov For the this compound system, DFT calculations could be used to:

Model the structure of the precatalyst and the active cationic species.

Calculate the energies of the intermediates and transition states along the polymerization pathway, including monomer coordination and insertion.

Investigate the influence of the n-propyl substituents on the electronic properties of the hafnium center and the steric environment around it.

Predict the regioselectivity and stereoselectivity of the polymerization process.

Table 2: Potential DFT-Calculated Energetic Data

| Computational Parameter | Description | Relevance to this compound |

| Activation Energy (Ea) of Insertion | The energy barrier for the insertion of the olefin into the Hf-C bond. | A lower Ea would indicate a faster propagation rate. The propyl groups may influence this value. |

| Monomer Binding Energy | The energy released upon coordination of the olefin to the cationic hafnium center. | Provides insight into the stability of the monomer-catalyst complex. |

| Electronic Charge on Hafnium | The calculated partial charge on the hafnium atom. | Reflects the electrophilicity of the catalytic center, which is influenced by the electron-donating propyl groups. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the catalytic system over time. MD simulations could provide insights into:

The conformational flexibility of the propyl groups and their influence on the accessibility of the catalytic site.

The diffusion of the monomer to the catalytic center.

The process of polymer chain growth and the factors that may lead to chain termination or transfer reactions.

By simulating the system at different temperatures and concentrations, MD can help to build a more complete picture of the catalytic process and the role of the ligand substituents.

Catalytic Applications of 1,1 Dipropylhafnocene Dichloride and Its Analogues

Olefin Polymerization and Copolymerization

Hafnocene-based catalysts, including analogues of 1,1'-Dipropylhafnocene Dichloride, are well-regarded for their role as precatalysts in olefin polymerization. researchgate.net In comparison to their widely studied zirconium counterparts, hafnium-based catalysts typically exhibit lower polymerization activities. researchgate.net This has been attributed to factors such as inherently lower chain propagation rate constants and sometimes less efficient activation by common cocatalysts. researchgate.net However, a key advantage of hafnocene catalysts is their ability to produce polymers with significantly higher average molar masses, often up to ten times higher than those synthesized with analogous zirconium compounds. researchgate.net Furthermore, hafnium-based systems often show a superior capability to incorporate comonomers into the polymer chain. researchgate.net

The general mechanism for olefin polymerization using these catalysts begins with the activation of the hafnocene dichloride precatalyst by a cocatalyst. This process typically involves the alkylation of the hafnium center and the abstraction of a chloride ligand, which generates a cationic hafnocene species. This electrophilic metal center then coordinates with the incoming olefin monomer, facilitating its insertion into the growing polymer chain. This cycle of coordination and insertion repeats, leading to the formation of long polymer chains.

The ligand framework surrounding the hafnium metal center plays a crucial role in dictating the stereochemistry of the resulting polymer. By modifying the cyclopentadienyl (B1206354) ligands, such as by introducing propyl groups in this compound, the steric and electronic environment of the active site can be fine-tuned. This allows for precise control over the polymer's microstructure, such as its tacticity (the stereochemical arrangement of monomer units).

For instance, C₂-symmetric ansa-hafnocene catalysts are known to produce isotactic polypropylene. nih.gov However, the stereoselectivity of hafnocene catalysts can be significantly lower than their zirconium analogues, especially at higher polymerization temperatures. mdpi.com At 60 °C, the stereoselectivity of several hafnocene catalysts was found to be considerably worse (resulting in up to 6-fold more stereoerrors) compared to the corresponding zirconocenes. mdpi.com Conversely, hafnocenes often exhibit higher regioselectivity, with a greater tendency to isomerize 2,1-inserted monomer units. mdpi.com The ability to control these microstructural details is vital as it directly influences the physical and mechanical properties of the final polymer product, such as its crystallinity, melting point, and tensile strength.

The table below presents comparative data on propylene (B89431) polymerization for pairs of analogous zirconium and hafnium catalysts, illustrating the differences in performance.

| Catalyst Pair | Polymerization Temp. (°C) | Activity (kg_pol / (mol_M·h)) | Mₙ ( kg/mol ) | Stereoerrors (mol%) | Regioerrors (mol%) |

| Zr-1 | 60 | 12,000 | 110 | 0.4 | 0.2 |

| Hf-1 | 60 | 1,100 | 80 | 2.4 | <0.1 |

| Zr-2 | 60 | 6,900 | 200 | 0.5 | 0.1 |

| Hf-2 | 60 | 1,000 | 130 | 1.8 | <0.1 |

| Zr-3 | 60 | 1,600 | 400 | 0.9 | 0.2 |

| Hf-3 | 60 | 500 | 1,500 | 1.2 | <0.1 |

| Zr-4 | 100 | 2,700 | 15 | 1.8 | 0.2 |

| Hf-4 | 100 | 300 | 10 | 6.0 | <0.1 |

| Zr-5 | 100 | 1,400 | 15 | 2.0 | 0.2 |

| Hf-5 | 100 | 200 | 15 | 8.0 | <0.1 |

This table is generated based on data from a comparative study of various zirconocene (B1252598) and hafnocene catalyst pairs (M-1 to M-5) in propylene polymerization. mdpi.com The specific structures of the ligands for each numbered catalyst pair are detailed in the source study.

Common activators include:

Borate (B1201080) Activators: Perfluorinated borate compounds, such as trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]), are often used in combination with a trialkylaluminum scavenger (e.g., triisobutylaluminium, TIBA). These systems can generate "cleaner" and more well-defined active sites.

Well-defined Al-alkyl Borate Salts: Recent research has explored novel cocatalysts like AlHAl, which have shown promise in enhancing the performance of hafnocene catalysts. rsc.org In some cases, AlHAl provides the best productivity and leads to high molecular weight polymers, likely due to a lower tendency to form deactivating heterodinuclear adducts with the active hafnium cation. rsc.org

The performance of hafnocene catalysts is often highly sensitive to the nature of the cocatalyst, more so than for post-metallocene systems. rsc.org The selection of the optimal precatalyst/cocatalyst pair is therefore crucial for achieving desired polymerization outcomes. rsc.org

Hafnocene analogues demonstrate significant potential in the copolymerization of ethylene (B1197577) and propylene with higher α-olefins. researchgate.net Their ability to effectively incorporate bulky comonomers is a notable advantage. For example, pyridylamidohafnium catalysts have been successfully used to copolymerize propylene with long-chain α-olefins like 1-dodecene (B91753) and 1-hexadecene, producing polypropylene-based elastomers with excellent mechanical properties. nih.govmdpi.com

The incorporation of functionalized monomers remains a significant challenge for early transition metal catalysts like hafnocenes due to the high oxophilicity of the metal center, which can be poisoned by polar functional groups. However, progress is being made, particularly with late transition metal catalysts. The development of robust hafnocene systems capable of tolerating functional groups is an ongoing area of research, aiming to produce novel polymers with tailored properties such as improved adhesion and printability.

Catalysis in Other Organic Reactions

While the primary application of this compound and its analogues is in olefin polymerization, the reactivity of the hafnium-carbon bond suggests potential in other organic transformations. However, literature specifically detailing the use of this compound or its close analogues in the following areas is sparse.

Beyond polymerization, which is fundamentally a C-C bond-forming reaction, hafnocene catalysts have been investigated for specific oligomerization reactions. For instance, certain substituted hafnocene dichlorides, when activated with MAO or borate systems, can selectively dimerize propylene to form 4-methyl-1-pentene. This transformation proceeds through repeated 1,2-insertion of propylene followed by a selective β-methyl elimination pathway. The selectivity of this reaction is highly dependent on the substituents on the cyclopentadienyl ligands.

The use of this compound or its direct analogues for functional group interconversions is not well-documented in scientific literature. Such reactions are typically the domain of other classes of reagents and catalysts. While the parent hafnocene dichloride can be hydrolyzed to form a trimeric oxo-bridged species, this represents a transformation of the catalyst itself rather than a catalytic cycle for converting functional groups on an organic substrate. researchgate.net The high stability of hafnocenes and their resistance to reduction compared to titanium analogues might limit their utility in reactions requiring redox cycling of the metal center. researchgate.net

Design Principles for Enhanced Catalytic Performance

The efficacy of metallocene catalysts, including this compound, in olefin polymerization is not accidental but the result of targeted molecular design. The performance of these catalysts is governed by a delicate interplay of electronic and steric factors centered around the hafnium metal core. Design principles aim to manipulate these factors to optimize activity, polymer properties, and catalyst stability.

Key strategies for enhancing catalytic performance revolve around modifying the ligand framework. Generally, the introduction of electron-donating groups to the cyclopentadienyl (Cp) ligands tends to stabilize the catalytically active cationic species, which can facilitate the activation process. researchgate.net Furthermore, the steric profile of the ligands plays a crucial role in influencing the coordination of the incoming monomer and the subsequent insertion into the growing polymer chain. acs.org The architecture of the ligand can also dictate the regioselectivity and stereoselectivity of the polymerization, leading to polymers with specific microstructures. For instance, in propylene polymerization, the symmetry of the catalyst precursor is a critical design element that determines the tacticity (isotactic, syndiotactic, or atactic) of the resulting polypropylene.

Computational studies have become an indispensable tool in catalyst design, allowing for the systematic investigation of how modifications to ligand structures affect the thermodynamics and kinetics of the polymerization process. mdpi.com These theoretical models can predict the influence of different substituents, bridging units, and even the central metal atom on the activation barriers for chain propagation and termination reactions, guiding the synthesis of new, high-performance catalysts. researchgate.netacs.org

Ligand Modification Effects on Hafnocene Catalysis

The identity of the substituents on the cyclopentadienyl rings of a hafnocene catalyst profoundly impacts its behavior. In the case of this compound, the two n-propyl groups serve as important modifiers of the parent hafnocene dichloride structure.

Electronic Effects: The propyl groups are alkyl substituents, which are electron-donating in nature through an inductive effect. This increased electron density on the cyclopentadienyl rings is electronically transmitted to the hafnium center. Theoretical studies have shown that electron-donating substituents generally stabilize the electron-deficient cationic active species ([L₂Hf-R]⁺) formed upon activation with a cocatalyst like methylaluminoxane (B55162) (MAO). researchgate.netacs.org This stabilization can lower the energy barrier for catalyst activation. Research on other metallic complexes has shown that derivatives with electron-donating substituents can exhibit significantly higher catalytic activity compared to those with electron-withdrawing groups. researchgate.net

Steric Effects: The steric bulk of the propyl groups also influences the catalytic process. Compared to an unsubstituted cyclopentadienyl ring, the propyl groups increase the steric hindrance around the hafnium center. This can affect the rate of monomer coordination and insertion. acs.org While excessive bulk can hinder monomer access and reduce activity, a moderate amount can enhance the catalyst's stability and influence the molecular weight of the polymer by restricting chain termination reactions. The specific placement and nature of the alkyl group are critical; for example, hafnocenes generally produce polymers with higher molecular weights than their zirconocene counterparts, a difference attributed in part to the differing electronic and steric environments of the metals. researchgate.net

The following table summarizes the general effects of different types of ligand substituents on metallocene catalyst performance, providing context for the role of the propyl groups in this compound.

| Substituent Type | General Electronic Effect | Impact on Catalytic Activity | Impact on Polymer Molecular Weight |

| Alkyl Groups (e.g., Propyl) | Electron-donating | Often increases activity by stabilizing the cation. researchgate.net | Can increase by sterically hindering chain termination. |

| Aromatic Groups (e.g., Phenyl) | Electron-donating/withdrawing (resonance) | Can stabilize the active species through conjugation. researchgate.net | Varies with substitution pattern. |

| Silyl Groups (e.g., -SiMe₃) | Electron-withdrawing (σ-acceptor) | Can decrease activity by destabilizing the cation. | Can influence stereoselectivity. |

| Halogens (e.g., -F, -Cl) | Electron-withdrawing | Generally decreases activity. | May alter regioselectivity. |

Development of Supported and Heterogeneous this compound Catalysts

While homogeneous metallocene catalysts like this compound offer high activity and produce polymers with narrow molecular weight distributions, their industrial application can be challenging. They are often soluble in the reaction medium, which complicates catalyst removal from the final polymer and can lead to reactor fouling. To overcome these issues, significant research has focused on developing heterogeneous (supported) versions of these catalysts.

The most common approach is to immobilize the metallocene complex onto an inert support material, typically silica (B1680970) (SiO₂). nih.gov The process often involves treating the silica with a cocatalyst, such as methylaluminoxane (MAO), followed by the impregnation of the hafnocene dichloride complex. nih.gov This creates a solid catalyst that is easily handled in industrial slurry or gas-phase polymerization processes.

A critical aspect of supported catalysts is the fragmentation of the support during polymerization. nih.govresearchgate.net As the polymer forms within the porous structure of the support, it generates mechanical stress that causes the catalyst particle to break apart. nih.gov This fragmentation is essential for exposing new active sites to the monomer, thereby maintaining high catalytic activity and ensuring that the catalyst residue is evenly distributed throughout the polymer matrix. nih.gov Studies comparing structurally similar supported zirconocene and hafnocene catalysts have shown significant differences in productivity and fragmentation behavior, with the zirconocene system exhibiting much higher activity. nih.gov This highlights that the intrinsic properties of the metal center remain a dominant factor even in heterogeneous systems.

More advanced support materials include metal-organic frameworks (MOFs), which offer a high surface area and a tunable molecular environment for immobilizing catalytic species, potentially creating highly uniform single-site heterogeneous catalysts. nih.gov

The table below contrasts the key features of homogeneous and supported hafnocene catalysts.

| Feature | Homogeneous Catalyst | Supported (Heterogeneous) Catalyst |

| State | Soluble in reaction medium | Solid, insoluble particle |

| Activity | Typically very high | Can be lower than homogeneous counterpart. nih.gov |

| Polymer Morphology | Often results in polymer "fluff" or solution | Controlled particle growth, good for industrial use. nih.gov |

| Catalyst Removal | Difficult, requires quenching and washing | Easily separated from polymer product |

| Reactor Fouling | High risk | Low risk |

| Industrial Use | Limited | Preferred for large-scale processes (e.g., gas phase, slurry). youtube.com |

Catalytic Stability and Longevity Studies

The operational stability and lifetime of a catalyst are critical for its economic viability. Hafnocene catalysts, including this compound, are susceptible to deactivation over time, which leads to a loss of catalytic activity. Understanding the mechanisms of deactivation is essential for designing more robust and long-lived catalysts.

Deactivation can occur through several pathways, broadly categorized as chemical, thermal, and mechanical. scispace.comyoutube.com

Thermal Degradation: At elevated polymerization temperatures, which are often desirable for industrial processes, the catalyst's performance can deteriorate. Hafnocene-based catalysts, in particular, tend to show a more rapid decline in performance at higher temperatures compared to their zirconium analogues. mdpi.com This can involve the degradation of the ligand framework or the catalyst support. scispace.comyoutube.com

Bimolecular Deactivation: The active cationic catalyst centers can react with each other or with other species in the reaction mixture to form inactive dimers or other compounds. Chain transfer reactions, which terminate a growing polymer chain, are a major pathway. While not strictly deactivation, very high rates of chain transfer relative to propagation limit the molecular weight of the polymer and can lead to the formation of inactive hafnium species. mdpi.com

Poisoning: The catalyst can be deactivated by impurities in the monomer or solvent feed. Compounds containing heteroatoms (like oxygen or sulfur) can act as poisons by strongly binding to the electrophilic hafnium center, blocking the site for monomer coordination. scispace.comyoutube.com

Reduction of the Metal Center: The active Hf(IV) center can be reduced to a lower, catalytically inactive oxidation state, such as Hf(III) or Hf(II). This process has been identified as a significant deactivation pathway for other types of transition metal catalysts and is a plausible mechanism for hafnocenes. nih.gov

Efforts to improve stability include modifying the ligand structure to be more robust, purifying feed streams to remove poisons, and controlling reaction temperatures. scispace.commdpi.com

The following table summarizes common deactivation mechanisms for metallocene catalysts.

| Deactivation Mechanism | Description | Consequence |

| Poisoning | Strong binding of impurities (e.g., H₂O, O₂) to the active metal center. scispace.com | Complete and often irreversible loss of activity at the poisoned site. |

| Fouling | Physical blockage of active sites by polymer overgrowth or coke formation. scispace.comyoutube.com | Reduced access of monomer to active sites, leading to lower activity. |

| Thermal Degradation | Ligand or support structure breaks down at high temperatures. youtube.commdpi.com | Irreversible loss of the defined catalytic structure. |

| Bimolecular Reactions | Reaction between two active centers to form an inactive species. | Reduction in the concentration of active sites. |

| Metal Center Reduction | The active Hf(IV) cation is reduced to an inactive lower oxidation state. nih.gov | The site becomes incapable of polymerization. |

Advanced Research in Hafnocene Chemistry with Relevance to 1,1 Dipropylhafnocene Dichloride

Synthesis and Exploration of Novel 1,1'-Dipropylhafnocene Dichloride Derivatives

The synthesis of new derivatives from this compound is a focal point of contemporary research, aiming to modify the compound's electronic and steric characteristics for improved performance in various applications. A primary synthetic strategy involves substituting the chloride ligands with other functional groups. This is often achieved by reacting this compound with organolithium or Grignard reagents, which effectively replaces the chloride ions with alkyl, aryl, or other organic groups. For example, reacting the parent compound with two equivalents of methyllithium (B1224462) would produce the dimethyl derivative. Such reactions are typically conducted in anhydrous, aprotic solvents and under an inert atmosphere to prevent the decomposition of the reactive organometallic reagents.

Another avenue of exploration involves modifying the cyclopentadienyl (B1206354) ligands. While altering the propyl groups on the pre-formed hafnocene complex presents challenges, researchers can synthesize the complex using differently substituted cyclopentadiene (B3395910) ligands from the outset. This approach allows for the incorporation of a wide array of functional groups, resulting in a diverse library of hafnocene dichlorides with customized properties.

The characterization of these novel derivatives is a critical step, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry to elucidate their molecular structures. Cyclic voltammetry is also utilized to investigate their electronic properties and redox behavior, which are essential for their roles in catalysis and materials synthesis.

Applications as Precursors in Advanced Materials Synthesis

This compound and its derivatives serve as valuable precursors in the fabrication of advanced materials, especially thin films and high-k dielectric materials, leveraging the unique properties of hafnium-based substances. capes.gov.br

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality solid thin films and coatings. elsevierpure.comupenn.edu In this process, volatile precursor compounds are introduced into a reaction chamber, where they decompose on a heated substrate to form a thin film. upenn.eduresearchgate.net this compound is a suitable precursor for CVD due to its volatility and thermal stability, with the propyl groups enhancing its volatility compared to unsubstituted hafnocene dichloride. capes.gov.br

During CVD, the hafnocene precursor is transported in a gaseous state to the substrate. Thermal energy then induces the decomposition of the molecule, leading to the deposition of a hafnium-containing thin film. The organic ligands and chloride atoms are converted into volatile byproducts that are subsequently removed. The quality of the resulting film is dependent on the precursor's characteristics and the deposition conditions.

Hafnium oxide (HfO₂) is a prominent high-k dielectric material, signifying its high dielectric constant relative to silicon dioxide (SiO₂). wikipedia.orgnano-link.net This characteristic is crucial for the ongoing miniaturization of microelectronic components like transistors. wikipedia.org Replacing the conventional SiO₂ gate dielectric with a high-k material such as HfO₂ enables a reduction in leakage currents while preserving high capacitance. wikipedia.org

This compound is an effective precursor for depositing HfO₂ thin films through methods like CVD. nano-link.net The use of this organometallic precursor allows for precise control over the film's thickness and composition at lower deposition temperatures. This can lead to higher quality films with fewer defects.

Synergistic Catalysis and Multimetallic Systems Involving Hafnium

The field of catalysis is increasingly investigating multimetallic systems to achieve synergistic effects, where the combination of different metals results in enhanced catalytic activity or selectivity. nih.gov Hafnium-based catalysts, including those derived from this compound, can be integrated into these systems. nih.gov For instance, a hafnium complex can be paired with another transition metal complex to facilitate tandem reactions, where the product of one catalytic cycle serves as the substrate for the next. nih.gov The Lewis acidic nature of the hafnium center can activate certain substrates, while the other metal performs a different catalytic transformation.

Research is also focused on synthesizing well-defined heterobimetallic complexes containing both a hafnium center and another metal. These complexes can serve as models for bimetallic surfaces and may exhibit unique catalytic properties due to the cooperative interaction between the two metal centers.

Green Chemistry Principles in Hafnocene Synthesis and Catalysis

Green chemistry principles focus on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. nih.govastrazeneca.com These principles are being applied to the synthesis and use of organometallic compounds like this compound. rsc.org

In synthesis, this involves using less hazardous solvents, improving atom economy by reducing synthetic steps, and employing more energy-efficient reaction conditions. nih.gov For hafnocene synthesis, this could mean exploring solvent-free reactions or using greener solvents.

From a catalytic standpoint, hafnocene-based catalysts are advantageous as they can lead to more efficient and selective chemical transformations, thereby reducing waste and energy consumption. rsc.orgyoutube.com The development of recyclable hafnocene catalysts, for instance, by immobilizing them on solid supports, is an important area of research that aligns with the goals of sustainability. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1,1'-Dipropylhafnocene Dichloride, and how can air/moisture sensitivity be mitigated during synthesis?

- Methodological Answer : Synthesis typically involves reacting hafnium tetrachloride (HfCl₄) with a propyl-substituted cyclopentadienyl ligand under inert conditions (e.g., Schlenk line or glovebox). Solvents like toluene or THF are used, with strict temperature control (0–25°C). Air sensitivity requires anhydrous solvents and inert gas purging. Post-reaction, crystallization in hexane or ether yields the product. Quenching traces of unreacted HfCl₄ with ethanol ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm ligand symmetry and propyl substituent integration.

- X-ray crystallography : Resolve hafnium coordination geometry (e.g., bent metallocene structure).

- Elemental analysis : Validate stoichiometry (C, H, Cl, Hf).

Discrepancies in NMR shifts may indicate ligand asymmetry or solvent adducts, requiring repeated crystallography for validation .

Q. What are the primary catalytic applications of this compound in polymer chemistry?

- Methodological Answer : This compound acts as a precatalyst in olefin polymerization (e.g., ethylene, propylene). Activation with methylaluminoxane (MAO) generates active Hf(III) species. Researchers should compare activity (e.g., turnover frequency) against Cp₂HfCl₂ or zirconocene analogs. Kinetic studies require monitoring monomer consumption via GC or in-situ IR .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for hafnocene-catalyzed polymerization?

- Methodological Answer : Density functional theory (DFT) models evaluate transition states for monomer insertion and chain termination. Discrepancies between experimental and theoretical activation energies may arise from solvent effects or incomplete MAO coordination. Calibrate models using crystallographic data and adjust for solvation parameters (e.g., COSMO-RS) .

Q. What strategies optimize ligand design in this compound to enhance catalytic stereoselectivity?

- Methodological Answer : Modify propyl substituents (e.g., branching, chiral centers) and assess steric bulk via Tolman cone angles. Screen ligand libraries using high-throughput reactors. Compare enantiomeric excess (ee) in polyolefin products via chiral HPLC or vibrational circular dichroism .

Q. How do solvent and counterion effects influence the electrochemical behavior of this compound?

- Methodological Answer : Cyclic voltammetry in dichloromethane vs. THF reveals shifts in Hf(IV)/Hf(III) redox potentials. Adding [B(C₆F₅)₄]⁻ counterions stabilizes cationic intermediates. Use in-situ UV-vis spectroscopy to correlate redox events with catalytic activity .

Data Contradiction and Validation

Q. How to address discrepancies in reported catalytic activity of this compound across studies?

- Methodological Answer :

- Variables to control : MAO/Hf ratio, monomer purity, reaction temperature.

- Validation steps : Replicate experiments with standardized MAO batches. Cross-check polymer molecular weights via GPC and thermal properties via DSC. Publish full experimental details (e.g., stirring rate, quenching methods) to enable reproducibility .

Safety and Handling Protocols

Q. What are critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use gloveboxes for weighing due to air sensitivity. Store under argon at –20°C. Hydrolyzed Hf species may release HCl; neutralize spills with sodium bicarbonate. Personal protective equipment (PPE): nitrile gloves, lab coat, and face shield. Conduct waste disposal per halogenated metal waste protocols .

Comparative Studies

Q. How does substituting hafnium with zirconium in analogous metallocenes affect polymerization efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.